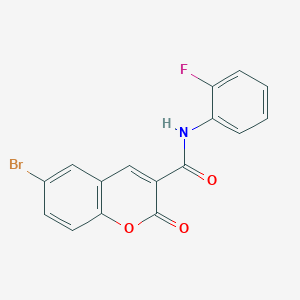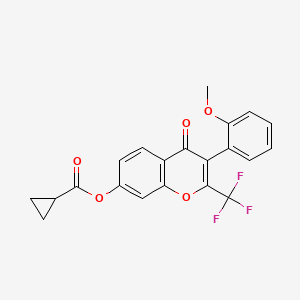
3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of chromen-7-yl cyclopropanecarboxylate with additional functional groups. The chromen-7-yl group is a bicyclic compound consisting of a benzene ring fused to a pyran ring . The molecule also contains a methoxyphenyl group, a trifluoromethyl group, and a cyclopropanecarboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic system. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Fluorinated Chromenes : A compound related to the target chemical was synthesized using pentafluoroacetophenone and dimethyl oxalate, leading to the formation of a fluorinated chromene derivative. This illustrates the chemical's potential in synthesizing fluorine-containing organic compounds (Pimenova et al., 2003).
Application in Ligand Formation
- Complexes with Platinum(II) and Palladium(II) : The reaction of similar chromenone compounds with N-methylhydrazine resulted in the formation of highly substituted pyrazoles, which were used as ligands in platinum(II) and palladium(II) complexes. This indicates potential applications in coordination chemistry and material science (Budzisz et al., 2004).
Antimicrobial and Antibacterial Effects
- Antibacterial Activity : New derivatives of a structurally similar compound demonstrated high levels of antibacterial activity, indicating potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Synthesis of Warfarin Analogues
- Catalysis in Drug Synthesis : A related compound was used in the catalytic Michael addition for synthesizing Warfarin and its analogues, highlighting its role in facilitating pharmaceutical synthesis (Alonzi et al., 2014).
Antimicrobial and Antioxidant Studies
- Antimicrobial and Antioxidant Properties : Synthesized compounds similar to the target molecule showed excellent antibacterial and antifungal properties, along with significant antioxidant potential. These findings suggest a role in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Anti-Proliferative Activity Against Cancer Cells
- Cancer Research : Bis-chromenone derivatives, related to the target compound, showed micromolar level anti-proliferative activity against various human cancer cell lines, indicating potential applications in cancer research and treatment (Venkateswararao et al., 2014).
Antiviral Properties
- Potential in Antiviral Research : Derivatives of methyl polyfluoroflavone-3-carboxylates, related to the target compound, exhibited promising antiviral properties against influenza A and Coxsackie B3 viruses. This suggests potential use in developing new antiviral agents (Shcherbakov et al., 2020).
Orientations Futures
The future directions for research on this compound would depend on its intended applications. If it’s a novel compound, initial studies would likely focus on its synthesis, characterization, and reactivity. If it’s intended for use in a specific field (like pharmaceuticals or materials science), future research could explore its efficacy in those applications .
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3O5/c1-27-15-5-3-2-4-13(15)17-18(25)14-9-8-12(28-20(26)11-6-7-11)10-16(14)29-19(17)21(22,23)24/h2-5,8-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHJJVQCZMDZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2660652.png)
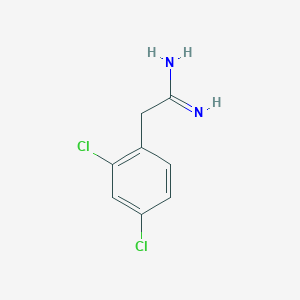
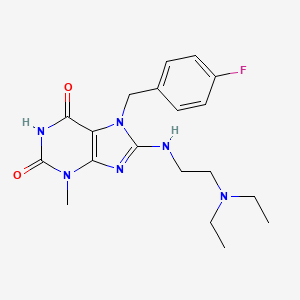

![tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2660656.png)
![tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2660657.png)
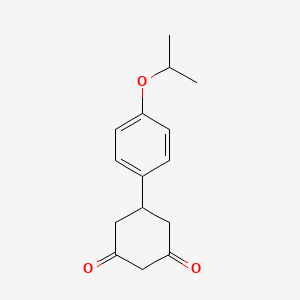
![N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2660662.png)


![1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2660668.png)
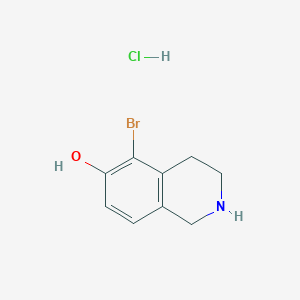
![3-(6-Bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2660672.png)
